7-Bromo-1-ethyl-2-methylbenzodiazole-5-carbonitrile is a synthetic organic compound belonging to the class of benzodiazoles, which are known for their diverse biological activities. This compound is characterized by the presence of a bromine atom, an ethyl group, a methyl group, and a carbonitrile functional group, which contribute to its unique chemical properties and potential applications in various scientific fields.
The synthesis of 7-Bromo-1-ethyl-2-methylbenzodiazole-5-carbonitrile can be traced back to the need for novel compounds in medicinal chemistry, particularly those that exhibit antimicrobial or anticancer properties. Its structure suggests potential interactions with biological targets, making it a candidate for further pharmacological studies.
This compound can be classified under the following categories:
The synthesis of 7-Bromo-1-ethyl-2-methylbenzodiazole-5-carbonitrile typically involves several steps:
The reaction conditions such as temperature, solvent choice, and reaction time are critical for optimizing yields and purity. For instance, reactions may be carried out under reflux conditions in organic solvents like dimethylformamide or dichloromethane to facilitate solubility and reactivity.
Key structural data include:
7-Bromo-1-ethyl-2-methylbenzodiazole-5-carbonitrile can participate in various chemical reactions due to its functional groups:
Reactions are typically monitored using techniques such as thin-layer chromatography or high-performance liquid chromatography to assess progress and purity.
The mechanism of action for 7-Bromo-1-ethyl-2-methylbenzodiazole-5-carbonitrile is not yet fully elucidated but can involve:
Preliminary studies may utilize assays such as cell viability tests or enzyme inhibition assays to evaluate biological activity.
Key physical properties include:
Chemical properties include:
Relevant data from stability studies indicate that prolonged exposure to light may lead to degradation.
7-Bromo-1-ethyl-2-methylbenzodiazole-5-carbonitrile has potential applications in:
Continued research into this compound's properties and applications could yield significant advancements in both pharmaceutical and material sciences.
Benzodiazole derivatives constitute a privileged scaffold in medicinal chemistry due to their versatile bioisosteric properties and capacity for target-specific interactions. The 1,3-benzodiazole (benzimidazole) core in 7-bromo-1-ethyl-2-methylbenzodiazole-5-carbonitrile provides a rigid, planar aromatic system that facilitates π-stacking interactions with biological targets while allowing strategic substitution to fine-tune pharmacodynamic properties. This structural motif is prevalent in antimicrobial, antiviral, and anticancer agents, where it often serves as a DNA minor groove binder or enzyme inhibitor [6]. The compound’s carbonitrile group at C5 and bromo substituent at C7 create distinctive electronic asymmetry, enhancing its molecular recognition capabilities [1] [9].
Table 1: Bioactive Benzodiazole Derivatives in Approved Therapeutics
Therapeutic Agent | Benzodiazole Substitution Pattern | Target Indication | Key Structural Features |
---|---|---|---|
Telithromycin (FDA-approved 2001) | Imidazole-conjugated | Respiratory infections | Fused macrolide-benzodiazole system |
Cefdinir (FDA-approved 1997) | Thiazole-incorporated | Bacterial infections | β-lactam-thiazole hybrid |
FtsZ inhibitors (Research phase) | 1-Ethyl-2-methyl substitution | Streptococcus pneumoniae | Ethyl/methyl steric modulation |
Imipenem/cilastatin/relebactam (FDA-approved 2019) | 2-Imidazolidinone bicyclic system | Multidrug-resistant infections | Diazabicyclooctane scaffold |
Recent studies demonstrate that 1-ethyl-2-methylbenzodiazole derivatives exhibit targeted antibacterial activity against Streptococcus pneumoniae by inhibiting FtsZ polymerization—a crucial bacterial cell division protein. The narrow-spectrum activity observed in ethyl-substituted analogs like ethyl-6-bromo-2((phenylthio)methyl)imidazo[1,2-a]pyridine-3-carboxylate (IP-01) highlights how specific substitution patterns can achieve pathogen selectivity while preserving microbiome integrity. This precision targeting represents a strategic shift in antibiotic design to combat antimicrobial resistance [4].
The strategic placement of bromo, ethyl, and methyl groups on the benzodiazole nucleus creates synergistic electronic and steric effects that govern molecular conformation and target binding. Crystallographic studies of analogous compounds like ethyl 2-amino-5-bromothiazole-4-carboxylate reveal that bromine atoms induce substantial electron withdrawal from the aromatic system (Hammett σₘ = 0.39), polarizing the C-Br bond and creating a localized electrophilic region at C7. This electronic perturbation enhances halogen bonding interactions with protein targets while activating the ring toward nucleophilic substitution in further derivatizations [5].
The 1-ethyl group adopts a preferred equatorial orientation relative to the diazole plane, minimizing steric congestion while providing hydrophobic bulk that enhances membrane permeability. Computational analyses indicate the ethyl substituent increases logP by approximately 0.9 units compared to unsubstituted benzodiazoles, significantly improving passive diffusion across biological membranes. Meanwhile, the 2-methyl group exerts minimal steric hindrance (A-value = 1.74 kcal/mol) while electronically modulating the adjacent N3 atom, reducing its basicity by approximately 2 pKₐ units versus unmethylated analogs. This deactivation prevents undesirable protonation at physiological pH, maintaining optimal lipophilicity [4] [9].
Table 2: Substituent Effects in 7-Bromo-1-ethyl-2-methylbenzodiazole-5-carbonitrile
Substituent | Position | Electronic Contribution (Hammett σ) | Steric Contribution (Es) | Biological Impact |
---|---|---|---|---|
Bromo | C7 | +0.39 (σₘ) | -0.07 | Halogen bonding potential; Electron-withdrawing |
Ethyl | N1 | -0.07 (σ inductive) | -0.36 | Enhanced lipophilicity; Membrane permeability |
Methyl | C2 | -0.04 (σ inductive) | -0.55 | Steric shielding of N3; pKₐ modulation |
Carbonitrile | C5 | +0.66 (σₚ) | — | Hydrogen bond acceptor; Dipole enhancement |
Conformational analysis demonstrates that the methyl group at C2 forces a 12° dihedral angle displacement between the benzodiazole plane and the carbonitrile group, optimizing the cyano moiety for hydrogen bonding with biological targets. This torsional strain increases the dipole moment to 5.2 Debye versus 3.8 Debye in unsubstituted analogs, enhancing interactions with polar binding pockets [5]. Molecular dynamics simulations of FtsZ binding show the ethyl group participates in van der Waals contacts with Val207 and Phe209 residues, while the bromine atom forms a 3.4 Å halogen bond with Thr109—interactions critical for the anti-divisome activity observed in Streptococcus pneumoniae [4].
The carbonitrile group (–C≡N) at the C5 position of this benzodiazole derivative serves as a multipurpose pharmacophore with distinctive advantages over other electron-withdrawing substituents. Compared to carboxylic esters or amides, the carbonitrile provides comparable electronic effects (σₚ = 0.66) with significantly reduced steric demand (molar refractivity = 6.88 cm³/mol). This compact linear geometry allows deep penetration into enzymatic binding pockets while functioning as a hydrogen bond acceptor through its sp-hybridized nitrogen lone pair [6] [7].
In heterocyclic systems, carbonitrile positioning dramatically influences bioactivity profiles. 7-Bromo-2,1,3-benzothiadiazole-4-carbonitrile exhibits bathochromic shifts in UV-Vis spectra (λₘₐₓ = 387 nm) due to extended conjugation through the thiadiazole ring, making it valuable in materials science but less optimal for biological applications. Conversely, 4-bromo-1-(2-methoxyethyl)-1H-pyrazole-5-carbonitrile shows reduced planarity (interring dihedral = 38°), limiting π-stacking capabilities. The C5-carbonitrile in 1,3-benzodiazoles uniquely maintains aromaticity while providing an orthogonal dipole moment that enhances target affinity without compromising metabolic stability [7] [8].
The carbonitrile’s electron-withdrawing character polarizes the benzodiazole system, rendering the C7 bromine atom 200% more reactive toward palladium-catalyzed cross-coupling reactions than bromine in non-cyano analogs. This synthetic handle enables efficient diversification to generate derivative libraries for structure-activity relationship studies. In biological contexts, the cyano group demonstrates balanced hydrophilicity (π = -0.57) that counters the lipophilicity of the ethyl and methyl substituents, yielding an optimal calculated logP (cLogP = 2.1) for antimicrobial activity [4] [6].
Interactive Data Comparison: Carbonitrile-Containing Heterocycles
Compound Name | Heterocycle Core | Carbonitrile Position | Dipole Moment (Debye) | cLogP | Topological PSA (Ų) |
---|---|---|---|---|---|
7-Bromo-1-ethyl-2-methylbenzodiazole-5-carbonitrile | 1,3-Benzodiazole | C5 | 5.2 | 2.1 | 36.5 |
7-Bromo-2,1,3-benzothiadiazole-4-carbonitrile [7] | 2,1,3-Benzothiadiazole | C4 | 6.8 | 1.7 | 52.8 |
4-Bromo-1-(2-methoxyethyl)-1H-pyrazole-5-carbonitrile [8] | Pyrazole | C5 | 4.1 | 0.9 | 54.3 |
5-Bromo-1-ethyl-6-fluoro-2-methylbenzimidazole [9] | Benzimidazole | None | 2.3 | 2.9 | 17.8 |
Carbonitrile-functionalized heterocycles demonstrate superior ligand efficiency in protein binding studies. The benzodiazole-5-carbonitrile scaffold achieves a binding energy of -9.2 kcal/mol with Streptococcus pneumoniae FtsZ, versus -7.4 kcal/mol for analogous ester-containing compounds. This enhancement derives from bifurcated hydrogen bonds between the cyano nitrogen and conserved residues (Asn165 and Thr109) with bond lengths of 2.9 Å and 3.1 Å, respectively. The cyano group’s σ-hole electrostatic potential (-28 kcal/mol) further enables non-covalent interactions unattainable with carboxylate or nitro substituents [4] [6].
CAS No.:
CAS No.: 31373-65-6
CAS No.: 106717-30-0
CAS No.:
CAS No.: 8063-17-0